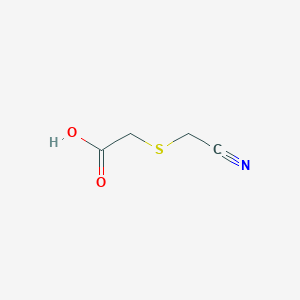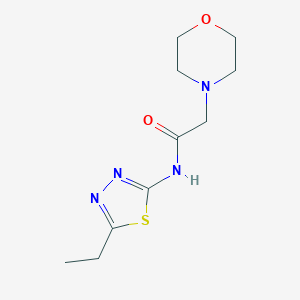![molecular formula C20H20N2O2 B139671 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] CAS No. 133463-88-4](/img/structure/B139671.png)
2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
Overview
Description
2,2’-Bis[(4S)-4-benzyl-2-oxazoline] is a chiral ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the field of coordination chemistry .
Mechanism of Action
Target of Action
The primary targets of 2,2’-Bis[(4S)-4-benzyl-2-oxazoline] are ketones . Ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. They play a crucial role in various biological and chemical processes.
Mode of Action
2,2’-Bis[(4S)-4-benzyl-2-oxazoline] acts as a catalyst for the enantioselective hydrosilylation of ketones . Enantioselective hydrosilylation is a process that selectively adds silicon-hydrogen (Si-H) bonds to a substrate, producing one enantiomer over the other. This compound also serves as a Schiff base ligand in the preparation of rhodium(I) and palladium(II) coordination complexes . Coordination complexes are structures where a central metal atom is surrounded by non-metal atoms or groups of atoms, called ligands.
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways involved in the synthesis of coordination polymers . Coordination polymers are a class of compounds with repeating coordination entities, extending in one, two, or three dimensions. They have potential applications in various fields, including catalysis, gas storage, and drug delivery.
Result of Action
The result of the compound’s action is the formation of enantioselectively hydrosilylated ketones, rhodium(I) and palladium(II) coordination complexes, and copper(I) halide complexes . These products have potential applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis[(4S)-4-benzyl-2-oxazoline] typically involves the reaction of benzylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazoline ring . The reaction conditions often include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In industrial settings, the production of 2,2’-Bis[(4S)-4-benzyl-2-oxazoline] is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous feeding: of reactants
Precise control: of reaction parameters
Efficient separation: and purification techniques, such as crystallization and chromatography
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis[(4S)-4-benzyl-2-oxazoline] undergoes various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazoles.
Reduction: The compound can be reduced to form amines.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents in the presence of a base.
Major Products
Oxidation: Oxazoles
Reduction: Amines
Substitution: Various substituted oxazolines
Scientific Research Applications
2,2’-Bis[(4S)-4-benzyl-2-oxazoline] has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and coordination polymers.
Comparison with Similar Compounds
2,2’-Bis[(4S)-4-benzyl-2-oxazoline] can be compared with other similar compounds, such as:
- 2,2’-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]
- 2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine
- 2,2’-Methylenebis[(4S)-4-phenyl-2-oxazoline]
Uniqueness
- Stability : 2,2’-Bis[(4S)-4-benzyl-2-oxazoline] forms highly stable complexes with metals.
- Versatility : It is used in a wide range of catalytic reactions.
- Chirality : The compound’s chiral nature makes it particularly valuable in asymmetric synthesis .
Properties
IUPAC Name |
(4S)-4-benzyl-2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEQQWQZUYZCRJ-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=N[C@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351321 | |
| Record name | AC1LF4QF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133463-88-4 | |
| Record name | AC1LF4QF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S,S)-4,4'-Dibenzyl-2,2'-bi(2-oxazoline) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] interact with metals like copper? What structures are formed?
A: 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] acts as a bidentate ligand, meaning it can bind to a metal center through two nitrogen atoms from its oxazoline rings [, ]. Research shows that it forms polymeric structures with copper (I) bromide (CuBr) and copper (I) iodide (CuI) []. These structures consist of a (CuBr)n or (CuI)n core "sheathed" by the bridging 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] ligands. This bridging action creates a polymeric chain-like structure.
Q2: What insights do we have into the coordination behavior of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] with lithium ions?
A: Interestingly, 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] shows weak coordination with lithium ions (Li+) []. Studies using 7Li NMR and DFT calculations suggest that this weak interaction is not due to steric hindrance from the benzyl substituents. Instead, it is attributed to the electronic nature of the bioxazoline system, which seems to hinder strong coordination with Li+ compared to other ligands or solvents like γ-butyrolactone.
Q3: Can 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] be used in asymmetric catalysis? What type of reactions are relevant?
A: Yes, 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] has proven valuable as a chiral ligand in asymmetric catalysis []. One notable application is its use in the palladium-catalyzed asymmetric bis(alkoxycarbonylation) of terminal olefins. This reaction, conducted in the presence of copper(I) triflate and 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], successfully produces optically active mono-substituted succinates. This demonstrates the potential of this compound to facilitate enantioselective synthesis of valuable chiral building blocks.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


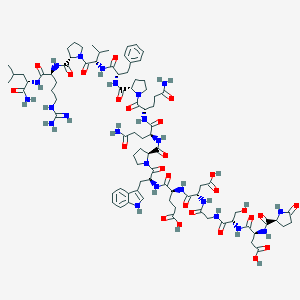
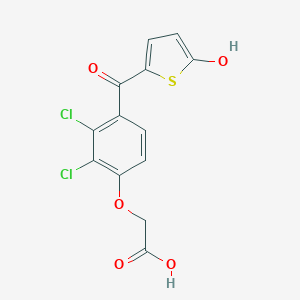
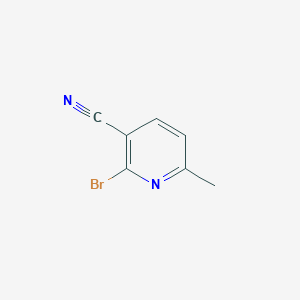
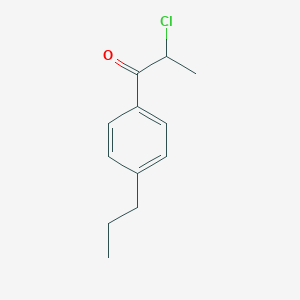
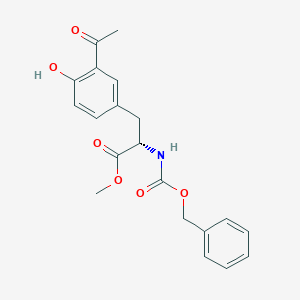
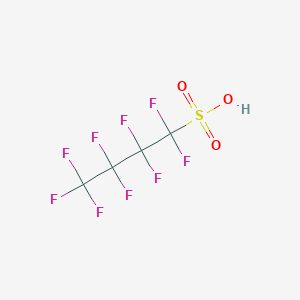
![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
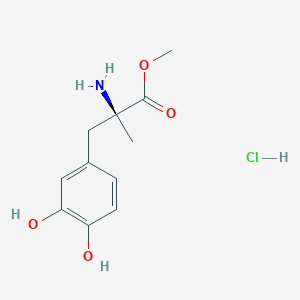
![n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt](/img/structure/B139601.png)
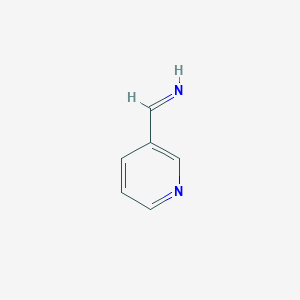
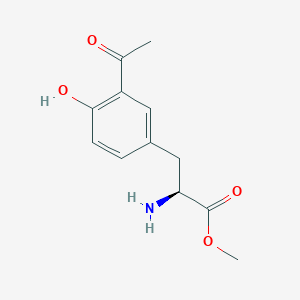
![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)
